![molecular formula C20H19FN2OS2 B11545833 (5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11545833.png)

(5E)-3-{[(3-fluorophenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

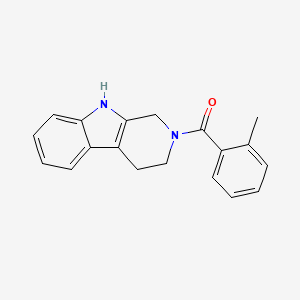

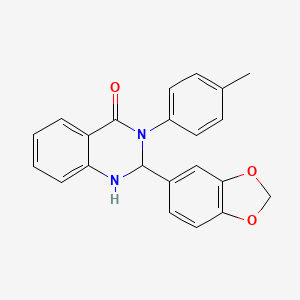

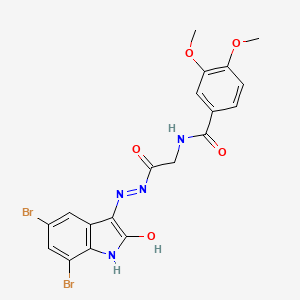

(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a propan-2-ylphenyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-3-{[(3-Fluorphenyl)amino]methyl}-5-[4-(Propan-2-yl)benzyliden]-2-thioxo-1,3-thiazolidin-4-on umfasst typischerweise die folgenden Schritte:

Bildung des Thiazolidinon-Kerns: Der Thiazolidinon-Kern kann durch Reaktion eines geeigneten Aldehyds mit Thioharnstoff und einer α-Halogencarbonsäure unter basischen Bedingungen synthetisiert werden. Dieser Schritt bildet den 2-Thioxo-1,3-thiazolidin-4-on-Ring.

Einführung der Fluorphenylgruppe: Die Fluorphenylgruppe wird durch nukleophile Substitution eingeführt, wobei ein Fluorphenylamine mit einem geeigneten Zwischenprodukt, wie z. B. einem Halogenmethyl-Derivat des Thiazolidinons, reagiert.

Bildung der Benzyliden-Einheit: Der letzte Schritt beinhaltet die Kondensation des Thiazolidinon-Derivats mit 4-(Propan-2-yl)benzaldehyd unter sauren oder basischen Bedingungen, um die Benzyliden-Bindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute, Reinheit und Wirtschaftlichkeit. Dies kann kontinuierliche Flussreaktoren, automatisierte Synthese und fortschrittliche Reinigungstechniken wie Kristallisation oder Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidinon-Schwefelatom, was zu Sulfoxid- oder Sulfon-Derivaten führt.

Reduktion: Reduktionsreaktionen können die Benzyliden-Doppelbindung angreifen, sie in eine Einfachbindung umwandeln und ein gesättigtes Derivat bilden.

Substitution: Die Fluorphenylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4).

Substitution: Elektrophile wie Nitroniumion (NO2+) oder Halogene (Cl2, Br2) in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte

Oxidation: Sulfoxid- oder Sulfon-Derivate.

Reduktion: Gesättigte Thiazolidinon-Derivate.

Substitution: Funktionalisierte Fluorphenyl-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

Biologisch sind Thiazolidinon-Derivate bekannt für ihre antimikrobiellen und entzündungshemmenden Eigenschaften. Diese Verbindung kann ähnliche Aktivitäten aufweisen, was sie zu einem Kandidaten für weitere biologische Evaluationen macht.

Medizin

In der Medizin wurden Thiazolidinone auf ihre potenziellen krebshemmenden Eigenschaften untersucht. Das Vorhandensein der Fluorphenyl- und Benzyliden-Gruppen kann die Fähigkeit der Verbindung, mit biologischen Zielstrukturen zu interagieren, verstärken, was sie zu einem potenziellen Leitmolekül für die Medikamentenentwicklung macht.

Industrie

Industriell könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese von Pharmazeutika und Agrochemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (5E)-3-{[(3-Fluorphenyl)amino]methyl}-5-[4-(Propan-2-yl)benzyliden]-2-thioxo-1,3-thiazolidin-4-on beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Thiazolidinon-Kern kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen, während die Fluorphenyl- und Benzyliden-Gruppen die Bindungsaffinität und Spezifität erhöhen können. Beteiligte Pfade könnten die Hemmung des mikrobiellen Wachstums, die Reduzierung von Entzündungen oder die Induktion von Apoptose in Krebszellen umfassen.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (5E)-3-{[(3-FLUOROPHENYL)AMINO]METHYL}-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5E)-3-{[(4-Fluorphenyl)amino]methyl}-5-[4-(Propan-2-yl)benzyliden]-2-thioxo-1,3-thiazolidin-4-on

- (5E)-3-{[(3-Chlorphenyl)amino]methyl}-5-[4-(Propan-2-yl)benzyliden]-2-thioxo-1,3-thiazolidin-4-on

- (5E)-3-{[(3-Fluorphenyl)amino]methyl}-5-[4-(Methyl)benzyliden]-2-thioxo-1,3-thiazolidin-4-on

Einzigartigkeit

Die einzigartige Kombination der Fluorphenyl- und Propan-2-ylbenzyliden-Gruppen in (5E)-3-{[(3-Fluorphenyl)amino]methyl}-5-[4-(Propan-2-yl)benzyliden]-2-thioxo-1,3-thiazolidin-4-on kann im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen. Diese Einzigartigkeit kann auf die elektronischen und sterischen Effekte dieser Substituenten zurückgeführt werden, die die Wechselwirkung der Verbindung mit molekularen Zielstrukturen und ihre Gesamtstabilität beeinflussen.

Eigenschaften

Molekularformel |

C20H19FN2OS2 |

|---|---|

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

(5E)-3-[(3-fluoroanilino)methyl]-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H19FN2OS2/c1-13(2)15-8-6-14(7-9-15)10-18-19(24)23(20(25)26-18)12-22-17-5-3-4-16(21)11-17/h3-11,13,22H,12H2,1-2H3/b18-10+ |

InChI-Schlüssel |

MWUSSWLXROGIKC-VCHYOVAHSA-N |

Isomerische SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)F |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11545751.png)

![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis{N-[4-(propan-2-yl)phenyl]acetamide}](/img/structure/B11545752.png)

![(8E)-2-amino-6-ethyl-8-(2-methylbenzylidene)-4-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11545764.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545780.png)

![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11545783.png)

![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11545785.png)

![4-Nitro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11545789.png)

![3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B11545806.png)

![4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11545814.png)

![N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11545815.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(1E,2Z)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11545817.png)